Limiting Oxygen Index (LOI) of PPCTP Epoxy vs. Epon 828 Standard
When 4-diethoxyphosphorylphenol is incorporated into the cyclotriphosphazene epoxy PPCTP, the cured resin exhibits a significantly higher Limiting Oxygen Index (LOI) than the industry-standard Epon 828 epoxy. Specifically, the PPCTP/DDM system achieved an LOI of 29.5%, compared to 21.0% for Epon 828/DDM, representing a relative increase of over 40% [1]. This demonstrates that the diethyl phosphonate functionality, carried through from the 4-diethoxyphosphorylphenol precursor, is a key contributor to enhanced flame retardancy.
| Evidence Dimension | Limiting Oxygen Index (LOI, %) |
|---|---|
| Target Compound Data | 29.5% (PPCTP/DDM cured epoxy, derived from 4-diethoxyphosphorylphenol) |
| Comparator Or Baseline | 21.0% (Epon 828/DDM standard epoxy) |
| Quantified Difference | +8.5 percentage points (approx. 40% relative increase) |
| Conditions | Cured with 4,4'-diaminodiphenylmethane (DDM), LOI measured per ASTM D2863. |
Why This Matters
For procurement, this LOI data justifies selecting 4-diethoxyphosphorylphenol as a building block when the target application demands a UL-94 V-0 rating or self-extinguishing behavior in electrical encapsulation or structural composites, where a standard epoxy fails.
- [1] Chen-Yang, Y.W., Lee, H.F., Yuan, C.Y. (2000) 'A flame-retardant phosphate and cyclotriphosphazene-containing epoxy resin: Synthesis and properties', Journal of Polymer Science Part A: Polymer Chemistry, 38(6), pp. 972–981. View Source
